molecular formula C25H33N3O4 B2431511 N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide CAS No. 1241022-75-2

N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B2431511
CAS No.: 1241022-75-2
M. Wt: 439.556
InChI Key: QGJPWYMVTIKZLP-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a useful research compound. Its molecular formula is C25H33N3O4 and its molecular weight is 439.556. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4/c1-17(2)20-8-6-18(3)14-23(20)32-16-24(29)26-21-15-19(7-9-22(21)31-5)25(30)28-12-10-27(4)11-13-28/h6-9,14-15,17H,10-13,16H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJPWYMVTIKZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)C(=O)N3CCN(CC3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H25N7O4C_{22}H_{25}N_{7}O_{4} with a molecular weight of 451.5 g/mol. It features multiple functional groups including a piperazine ring and an acetamide moiety. The structure is crucial for its interaction with biological targets.

Property Value
Molecular FormulaC22H25N7O4C_{22}H_{25}N_{7}O_{4}
Molecular Weight451.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The piperazine component enhances its binding affinity to these targets, potentially modulating their activity and leading to therapeutic effects.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer properties, particularly through the inhibition of programmed cell death protein 1 (PD-1) and its ligand (PD-L1). A study demonstrated that certain piperazine-containing compounds showed potent inhibition of PD-1/PD-L1 interactions, which are crucial in cancer immune evasion mechanisms .

Immunomodulatory Effects

The compound has also been shown to enhance T-cell activation in the presence of PD-L1. In vitro studies revealed that treatment with the compound increased the expression of activation markers on T-cells, suggesting a role in boosting immune responses against tumors .

Case Studies

  • Inhibitory Activity Against PD-L1 : A study evaluated the inhibitory effects of various piperazine derivatives on PD-L1 interactions, revealing that specific modifications led to improved binding affinities and lower EC50 values compared to standard treatments .
    Compound EC50 (nM) Activity Level
    8j0.82High
    8g2.07Moderate
  • T-cell Activation : A separate experiment demonstrated that the addition of the compound significantly increased levels of cytokines such as IL-6 and TNF-α in co-cultured PBMCs with PD-L1 expressing cells, indicating an enhancement in immune activity .

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